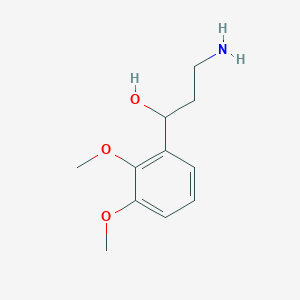
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine
Descripción general
Descripción
“4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is a chemical compound with the CAS Number: 1351562-58-7 . It has a molecular weight of 207.28 . The IUPAC name for this compound is 4-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine .
Molecular Structure Analysis
The InChI code for “4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is 1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 .Physical And Chemical Properties Analysis
“4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Agricultural Chemical Research
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine: has shown potential in agricultural chemical research, particularly as a component in the synthesis of novel pesticides. Oxadiazole derivatives, to which this compound belongs, have been evaluated for their nematocidal and anti-fungal activities against plant pathogens like Meloidogyne incognita and Rhizoctonia solani . These compounds could lead to the development of new, more effective agricultural chemicals that protect crops from pests and diseases.
Antimicrobial Agent Development
The oxadiazole core of the compound is known for its broad spectrum of biological activities. Research has indicated that certain oxadiazole derivatives exhibit strong antibacterial effects on Xanthomonas oryzae , which is responsible for serious bacterial diseases in rice . This suggests that 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine could be a valuable scaffold for developing new antimicrobial agents.
Anticancer Activity
Oxadiazoles have been studied for their anticancer properties. They have been synthesized and characterized for their potential to inhibit cancer cell growth. The compound could be part of a series of oxadiazoles that are screened for in-vitro anti-cancer activities, providing a new avenue for cancer treatment research .
Acetylcholinesterase Inhibition
In the field of neurodegenerative disease research, oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . This enzyme is a target for Alzheimer’s disease treatment, and compounds like 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine could contribute to the development of new therapeutic agents.
Antioxidant Potential
The oxadiazole ring is also associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress in the body, which can lead to various chronic diseases. The compound’s potential as an antioxidant could be explored to develop supplements or drugs that help manage or prevent these conditions .
Anti-infective Agents
Oxadiazole derivatives have been reviewed for their role as anti-infective agents. They have shown activity against a range of infectious agents, including the protozoan Trypanosoma cruzi . This compound could be part of research efforts to create treatments for infections caused by such pathogens .
Enzyme Inhibition for Drug Resistance
With drug resistance being a significant challenge in treating diseases, oxadiazole derivatives are being explored for their ability to inhibit enzymes that contribute to multidrug resistance. This compound could be valuable in the synthesis of molecules that help overcome resistance in cancer therapy .
Herbicide Development
In agriculture, there is a continuous search for effective herbicides. Oxadiazole compounds have been linked with herbicidal properties and could be combined with other chemical groups to create potent herbicides .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWETRZHFIDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



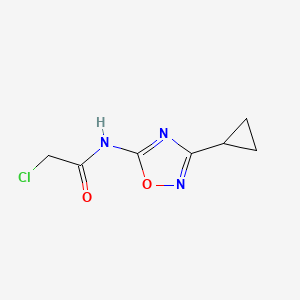
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
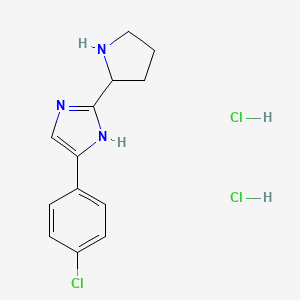
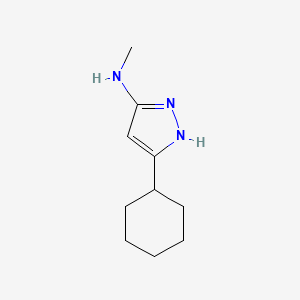

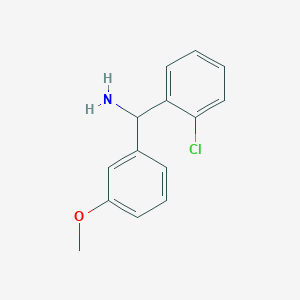
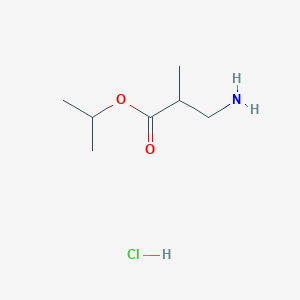
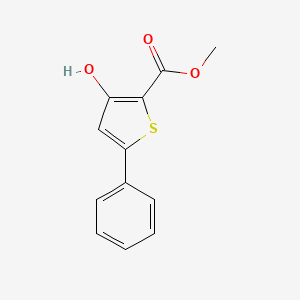


![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)
